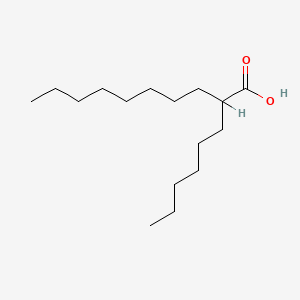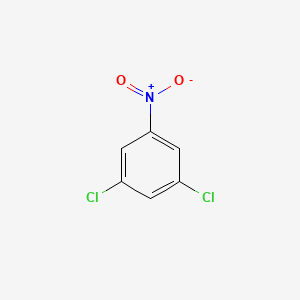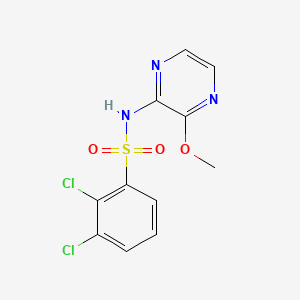
2-ヘキシルデカン酸
概要
説明
無色で粘性のある液体であり、わずかな臭いがあり、水には不溶性ですが、エタノール、エーテル、クロロホルムなどの有機溶媒に可溶性です . ヘキシルデカン酸の分子式はC16H32O2で、分子量は256.42 g/molです .
2. 製法
ヘキシルデカン酸は、さまざまな方法で合成することができます。
Guerbet反応: これは、塩基触媒の存在下で2つのアルコール分子をカップリングしてダイマーを形成する反応です。ヘキシルデカン酸の場合、出発物質は1-ヘキサノールと1-デカノールであり、これらはメトキシドナトリウムまたはtert-ブトキシドカリウムの存在下で反応して2-ヘキシルデカノールを形成します。
ヒドロホルミル化: このプロセスでは、1-ヘキセンをロジウム触媒の存在下で一酸化炭素と水素と反応させて、直鎖状および分岐状アルデヒドの混合物を形成します。
3. 化学反応解析
ヘキシルデカン酸は、次のようなさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウム、二クロム酸ナトリウム、さまざまなアルコールおよびアミンなどがあります . これらの反応から生成される主要な生成物には、アルデヒド、ケトン、アルコール、エステル、およびアミドなどがあります .
4. 科学研究における用途
ヘキシルデカン酸は、科学研究においてさまざまな用途があります。
科学的研究の応用
Hexyldecanoic acid has various applications in scientific research:
Cosmetics: It is used as an emollient and skin conditioning agent in cosmetics and personal care products. It has a soft and silky feel and helps to improve the texture and spreadability of creams, lotions, and other formulations.
Pharmaceuticals: Hexyldecanoic acid is used as a pharmaceutical intermediate in the synthesis of various drugs such as antihistamines, antifungals, and antivirals.
Agrochemicals: It is used as a herbicide and pesticide intermediate in the production of various active ingredients.
作用機序
ヘキシルデカン酸の作用機序は、さまざまな分子標的および経路との相互作用に関与しています。
保湿効果と柔軟化効果: 化粧品では、ヘキシルデカン酸は皮膚に柔らかく絹のような感触を与える保湿剤として作用します。
医薬品効果: 医薬品中間体として、ヘキシルデカン酸は、ヒスタミン受容体を阻害する抗ヒスタミン薬や、真菌細胞壁の合成を阻害する抗真菌剤など、特定の生物学的経路を標的とする薬物の合成に関与しています.
準備方法
Hexyldecanoic acid can be synthesized through various methods:
Guerbet Reaction: This involves the coupling of two alcohol molecules in the presence of a base catalyst to form a dimer. For hexyldecanoic acid, the starting materials are 1-hexanol and 1-decanol, which react in the presence of sodium methoxide or potassium tert-butoxide to form 2-hexyldecanol.
Hydroformylation: In this process, 1-hexene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form a mixture of linear and branched aldehydes.
化学反応の分析
Hexyldecanoic acid undergoes various chemical reactions, including:
Oxidation: Hexyldecanoic acid can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Esterification: Hexyldecanoic acid can react with alcohols to form esters.
Common reagents used in these reactions include potassium permanganate, sodium dichromate, and various alcohols and amines . The major products formed from these reactions include aldehydes, ketones, alcohols, esters, and amides .
類似化合物との比較
ヘキシルデカン酸は、次のような他の類似化合物と比較することができます。
ヘキサン酸:
特性
IUPAC Name |
2-hexyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLZNNXZPAGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044893 | |
| Record name | 2-Hexyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-97-6 | |
| Record name | 2-Hexyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25354-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyldecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexyldecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M19XFI8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)












